Zirconium titanium oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxotitanium;dioxozirconium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.Zr | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUARAZTRBOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Zr]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystal Structure, Phase Evolution, and Microstructural Characterization of Zirconium Titanium Oxide
Fundamental Crystal Structures
Zirconium titanium oxide (ZrTiO₄) is a ceramic material recognized for its stability at high temperatures and its dielectric properties. The arrangement of its constituent atoms into a crystalline lattice is fundamental to its physical and chemical characteristics.
The most common crystal structure of this compound is orthorhombic. Many studies identify its space group as Pbcn. researchgate.net This structure is analogous to the α-PbO₂ structure. researchgate.net The orthorhombic system is characterized by three unequal crystallographic axes that are mutually perpendicular. Another orthorhombic space group, P2₁2₁2, has also been associated with certain phases or compositions within the zirconium-titanium-oxide system.
The high-temperature, disordered form of ZrTiO₄ typically adopts the scrutinyite (α-PbO₂) structure within the orthorhombic system. researchgate.net At lower temperatures, ordered modifications can occur. researchgate.net
The precise dimensions of the unit cell, known as lattice parameters (a, b, and c for an orthorhombic system), and the specific locations of each atom within that cell (atomic positions) are determined experimentally using techniques like X-ray diffraction (XRD). osti.govaimehq.orgsckcen.be For orthorhombic ZrTiO₄ with a Pbcn space group, the cell parameters have been reported with variations depending on the synthesis conditions and composition. For example, a related TiO₂ structure with the same Pbcn space group has been identified with lattice parameters of a = 4.547 Å, b = 5.481 Å, and c = 4.891 Å. researchgate.net
The determination of these parameters is crucial for understanding the material's properties. For instance, changes in lattice parameters can be correlated with the incorporation of other elements or the presence of defects within the crystal structure. osti.govaimehq.org
Interactive Data Table: Lattice Parameters of a Related Orthorhombic Structure
Below is an interactive table showing the lattice parameters for a TiO₂ compound with a Pbcn space group, which is structurally similar to this compound.
| Parameter | Value (Å) |
| a | 4.547 |
| b | 5.481 |
| c | 4.891 |
Phase Transitions and Crystallization Kinetics
The formation and stability of the crystalline phases of this compound are highly dependent on temperature and the initial state of the material.
This compound can be synthesized in an amorphous state, lacking long-range atomic order. acs.org Upon heating, this amorphous material undergoes a transformation to a crystalline state. This crystallization process is an exothermic event that can be detected by techniques such as differential scanning calorimetry (DSC). scielo.org.mx
The onset temperature for this transformation can vary depending on the synthesis method and the specific composition. For related oxide systems, such as amorphous zirconium hydroxide (B78521), crystallization to a tetragonal zirconia phase has been observed to begin at temperatures around 290°C, with the rate of crystallization increasing significantly at higher temperatures. scielo.org.mx For instance, at 348°C, full crystallization can be achieved in 8 hours. scielo.org.mx In sol-gel derived titanium dioxide, another related material, crystallization from an amorphous phase to anatase and then rutile occurs at temperatures of 600°C and 800°C, respectively. nih.gov
The crystallization process often involves the formation of intermediate amorphous particles that then nucleate into crystals. nih.gov The local structure of the amorphous phase can bear a resemblance to the short-range order of the resulting crystalline phase. acs.org
Once crystalline, this compound can exhibit different phases depending on the temperature. The high-temperature form is typically the disordered ZrTiO₄ phase. csic.es Upon cooling, this can transform into other ordered phases. For example, a transition from ZrTiO₄ to Zr₅Ti₇O₂₄ has been reported to occur at approximately 1150°C during cooling. csic.es
The stability of these phases is a critical factor in the material's application. The thermal stability is influenced by the decomposition temperature of the solid solution. mdpi.com For instance, in Mn-Zr-Ce oxide systems, an increase in calcination temperature leads to phase transformations and a decrease in specific surface area. mdpi.com The introduction of zirconium can shift the formation of active phases to higher temperature regions, indicating an enhancement of thermal stability. mdpi.com
The phase evolution can be complex, with the potential for metastable phases to form under certain conditions. csic.es For example, in reaction-sintered materials, a pyrochlore (B1171951) structure has been observed as a metastable phase at 1500°C. csic.es
Interactive Data Table: Phase Transformation Temperatures
This table provides an overview of key transformation temperatures observed in this compound and related systems.
| Transformation | Onset/Transition Temperature (°C) |
| Amorphous Zr(OH)₄ to t-ZrO₂ | 290 |
| Amorphous TiO₂ to Anatase | 600 |
| Amorphous TiO₂ to Rutile | 800 |
| ZrTiO₄ to Zr₅Ti₇O₂₄ (on cooling) | ~1150 |
Analysis of Modulated Structural Features
This compound (ZrTiO₄) exhibits complex structural characteristics that include modulated features, particularly at lower temperatures. These modulations represent periodic or quasi-periodic deviations from the average crystal structure and are crucial for understanding the material's properties. The analysis of these features often requires advanced crystallographic techniques beyond standard diffraction methods.
In the ZrO₂-TiO₂ system, low-temperature ordered phases of zirconium titanate can exhibit incommensurately modulated superstructures. ansto.gov.au An incommensurate modulation is one where the periodicity of the structural distortion is not a simple multiple of the underlying lattice constants of the parent crystal. This results in the appearance of additional, so-called satellite reflections in diffraction patterns, which cannot be indexed with simple integer Miller indices (hkl). nih.govresearchgate.net
The primary techniques for analyzing these modulated structures in this compound are high-resolution transmission electron microscopy (HRTEM) and electron diffraction. acs.org Electron diffraction patterns of ZrTiO₄ compositions between Zr₅Ti₇O₂₄ and ZrTiO₄ have revealed the presence of these incommensurate superstructures. acs.org HRTEM provides real-space images of the crystal lattice, allowing for the direct visualization of the structural modulations. For instance, studies have described an "interface-modulated" structure in ordered zirconium titanate, which arises from the quasi-periodic insertion of stacking faults. ansto.gov.au These faults, with a displacement vector of R = –1/3 a ord in the ordered phase, are distributed in a way that produces the characteristic incommensurate satellite reflections observed in diffraction experiments. ansto.gov.au
The analysis of such complex structures is often facilitated by the superspace formalism. This approach describes the aperiodic crystal as a periodic structure in a higher-dimensional space (a "superspace"). By doing so, both the main and satellite reflections can be indexed with a set of (3+d) integer indices, where 'd' is the dimension of the modulation. While specific superspace group refinements for ZrTiO₄ are not extensively detailed in the readily available literature, this method is the standard for quantitatively analyzing incommensurately modulated structures. nih.gov
The table below summarizes the key aspects of the analysis of modulated structural features in this compound.
| Analytical Technique | Key Findings in this compound | Type of Information Obtained |
|---|---|---|
| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct visualization of lattice modulations and stacking faults. ansto.gov.au | Real-space imaging of the modulated structure. |
| Electron Diffraction | Observation of incommensurate satellite reflections. acs.orgresearchgate.net | Reciprocal space information on the periodicity of the modulation. |
| Superspace Crystallography | Theoretical framework for indexing main and satellite reflections. nih.gov | Quantitative description of the aperiodic structure. |
Microstructural Morphology and Development
The microstructural characteristics of this compound, including particle size and shape, grain growth, porosity, and surface morphology, are highly dependent on the synthesis and processing conditions. Control over these features is essential for tailoring the material's properties for specific applications.
Particle Size and Shape Control (Nanoparticles, Spherical Morphology, Columnar Structures)
The synthesis of this compound with controlled particle size and shape has been a significant area of research, with a focus on producing nanoparticles, spherical particles, and columnar structures.
Nanoparticles: Various methods have been employed to synthesize ZrTiO₄ nanoparticles. The sol-gel method is a widely used technique that allows for good control over particle size at relatively low temperatures. ansto.gov.auacs.org For example, single-phase ZrTiO₄ nanoparticles with an average particle size of 46 nm have been produced using a modified sol-gel process with zirconium oxychloride and titanium tetraisopropoxide as precursors, followed by heat treatment at 450°C. ansto.gov.auacs.org Another approach is the hydrothermal method, which involves crystallization from aqueous solutions under high temperature and pressure, and is also effective in producing nanoparticles. nih.govmdpi.com The final particle size in these methods can be influenced by factors such as precursor concentration, pH, reaction temperature, and time. researchgate.net
Spherical Morphology: The formation of spherical particles is often desirable for applications requiring good flowability and packing density. While the synthesis of perfectly spherical ZrTiO₄ particles is not extensively documented, methods like spray pyrolysis can produce spherical particles of mixed oxides. researchgate.net In sol-gel and hydrothermal methods, the use of surfactants and control over agglomeration can lead to the formation of quasi-spherical nanoparticles. researchgate.net
Columnar Structures: Columnar growth is typically observed in thin film deposition processes. Techniques like sputtering can be used to grow thin films of this compound with a columnar microstructure. nih.gov The morphology of these columns, including their diameter and packing density, can be controlled by deposition parameters such as substrate temperature, sputtering pressure, and gas composition.
The following table summarizes the synthesis methods and key parameters for controlling the particle size and shape of this compound.
| Morphology | Synthesis Method | Key Control Parameters | Typical Size Range |
|---|---|---|---|
| Nanoparticles | Sol-Gel | Precursor type, pH, calcination temperature. ansto.gov.auacs.org | 10 - 100 nm acs.orgresearchgate.net |
| Nanoparticles | Hydrothermal | Reaction temperature, time, precursor concentration. nih.govmdpi.com | 10 - 150 nm |
| Spherical Morphology | Spray Pyrolysis | Precursor solution concentration, carrier gas flow rate. researchgate.net | Sub-micron to several microns |
| Columnar Structures | Sputtering | Substrate temperature, deposition pressure, gas flow rates. nih.gov | Film thickness dependent |
Grain Growth and Crystallinity Influence on Microstructure
The grain growth and crystallinity of this compound are critical factors that determine its final microstructure and, consequently, its mechanical and electrical properties. These are primarily influenced by post-synthesis heat treatment, such as sintering or annealing.
Grain Growth: During sintering, individual particles coalesce, and grains grow to minimize the total grain boundary energy. The final grain size is highly dependent on the sintering temperature and time. For zirconia-based ceramics, which are a component of ZrTiO₄, higher sintering temperatures generally lead to increased grain size. nih.govnih.gov For instance, studies on zirconia have shown a significant increase in grain size as the sintering temperature is raised from 1300°C to 1700°C. nih.gov This grain growth can be modeled using power law kinetics, where the grain diameter is proportional to the sintering time raised to a grain growth exponent. researchgate.net
Crystallinity: The degree of crystallinity and the crystallographic phases present are also controlled by thermal processing. Amorphous this compound, often obtained from sol-gel synthesis, crystallizes upon annealing. The annealing temperature influences not only the transformation from amorphous to crystalline but also the grain size within the crystalline structure. mdpi.com For example, in (Zr,Sn)TiO₄ thin films, an increase in annealing temperature leads to an increase in grain size. researchgate.net The crystallinity of the material has a direct impact on the microstructure, with higher crystallinity generally leading to a more defined and less defective microstructure.
The table below presents the influence of processing parameters on grain growth and crystallinity.
| Parameter | Effect on Microstructure | Controlling Factors |
|---|---|---|
| Grain Size | Increases with higher sintering temperature and longer duration. nih.govnih.gov | Sintering temperature, time, atmosphere. |
| Crystallinity | Increases with higher annealing temperature. mdpi.com | Annealing temperature, time, heating rate. |
Formation and Control of Porous Structures
The fabrication of porous this compound structures is of interest for applications such as catalysis, sensors, and filtration. The control over pore size, distribution, and connectivity is crucial for the performance of these materials.
Several methods have been developed to create porous ZrTiO₄. The direct foaming method involves the introduction of a gas into a ceramic suspension to create a wet foam, which is then dried and sintered to produce a porous ceramic. researchgate.net Another common approach is the use of sacrificial templates. In this method, a template, such as polymer beads or organic fibers, is incorporated into the ceramic precursor. After the ceramic structure is formed around the template, the template is removed by calcination, leaving behind a porous network. Agarose (B213101) gel has been successfully used as a template to create hierarchically porous zirconium titanium oxides with a "coral-like" interconnected network of nanoparticles. acs.org
The pore size and porosity can be controlled by the size and concentration of the templating agent or by the parameters of the foaming process. For instance, in template-based synthesis, the pore size is directly related to the size of the template material used. acs.org
The following table summarizes methods for creating porous this compound.
| Method | Description | Pore Size Control Mechanism |
|---|---|---|
| Direct Foaming | Gas is introduced into a ceramic slurry to create a foam, which is then dried and sintered. researchgate.net | Gas flow rate, surfactant concentration, slurry viscosity. |
| Template Synthesis | A sacrificial material (e.g., polymer, agarose gel) is incorporated and later removed by calcination. acs.org | Size and morphology of the template material. |
Surface Morphology and Roughness Analysis
The surface morphology and roughness of this compound are important for applications where surface interactions play a key role, such as in coatings and catalysis. These characteristics are typically analyzed using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM).
The surface morphology of ZrTiO₄ is influenced by the synthesis method and post-deposition treatments. For thin films, the deposition technique and parameters determine the initial surface structure. Subsequent annealing can lead to changes in grain size and shape, which in turn affects the surface roughness. mdpi.com For example, studies on zirconia thin films have shown that annealing at higher temperatures can increase surface roughness due to grain growth and crystallization. mdpi.com
AFM is a powerful tool for quantifying surface roughness at the nanoscale. It provides parameters such as the root mean square (RMS) roughness and the average roughness (Ra). For instance, AFM analysis of zirconium oxide thin films has shown that surface roughness can be in the sub-nanometer range for as-deposited films and can increase with annealing. mdpi.com SEM provides qualitative information about the surface topography, revealing features such as grain boundaries, pores, and cracks.
The table below provides an overview of the analysis of surface morphology and roughness.
| Analytical Technique | Information Obtained | Typical Findings for this compound |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Qualitative surface topography, grain size, and porosity. nih.gov | Visualization of grain structure and surface defects. |
| Atomic Force Microscopy (AFM) | Quantitative surface roughness parameters (e.g., RMS, Ra). mdpi.com | Sub-nanometer to nanometer-scale roughness, depending on processing. |
Theoretical and Computational Investigations of Zirconium Titanium Oxide
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of materials like zirconium titanium oxide. It allows for the accurate calculation of electronic and structural properties, providing a deeper understanding of this complex oxide.
DFT calculations have been employed to analyze the electronic structure of ZrTiO4. These studies reveal that the valence band is primarily composed of O 2p states, which are present throughout the entire valence-band region but have their maximum contribution in the upper part of the band. imp.kiev.ua The bottom of the conduction band is predominantly formed by Ti 3d states. imp.kiev.ua
Theoretical calculations have also been used to determine the band gap of ZrTiO4. While standard DFT often underestimates band gaps, calculations have predicted a theoretical band gap of 2.65 eV. researchgate.net The electronic structure of ZrTiO4 is similar to that of HfTiO4. researchgate.net
Calculated Electronic Structure Properties of this compound
| Property | Dominant Contribution | Reference |
|---|---|---|
| Valence Band | O 2p states | imp.kiev.ua |
| Conduction Band Bottom | Ti 3d* states | imp.kiev.ua |
| Calculated Band Gap (eV) | 2.65 | researchgate.net |
DFT calculations, particularly with the inclusion of on-site Coulomb energy correction (DFT+U), have been successful in predicting the lattice parameters of the orthorhombic unit cell of ZrTiO4. These theoretical predictions show good agreement with experimental values, validating the accuracy of the computational models. researchgate.net
Comparison of Theoretical and Experimental Lattice Parameters for Orthorhombic ZrTiO4
| Lattice Parameter | DFT+U Calculated Value (Å) | Experimental Value (Å) | Reference |
|---|---|---|---|
| a | 4.804 | 4.8135(8) | researchgate.netresearchgate.net |
| b | 5.509 | 5.4495(5) | researchgate.netresearchgate.net |
| c | 5.041 | 5.0310(7) | researchgate.netresearchgate.net |
Computational modeling has been instrumental in understanding the effects of dopants on the properties of ZrTiO4. Doping with transition metals has been shown to increase surface defects and optical absorption of light, which can enhance the efficiency of the photocatalyst. researchgate.net For instance, cobalt-doping has been investigated as a potential method to make ZrTiO4 a visible-light-responsive photocatalyst, with a dopant content of 3% calcined at 500 °C yielding the lowest bandgap of 2.94 eV. researchgate.net
First-principles calculations on related systems, such as titanium-doped zirconia, suggest that dopants can significantly influence the formation energy of oxygen vacancies. aps.org In the case of Ti-doped zirconia, the formation energy of an oxygen vacancy is substantially decreased compared to the undoped surface. aps.org This is attributed to the ability of titanium centers to accommodate excess electrons. aps.org Similarly, studies on non-metal doped ZrTiO4 using DFT+U have been performed to investigate their electronic and photocatalytic properties. researchgate.net The introduction of dopants can be effective in reducing the recombination rate of electron-hole pairs and decreasing the band gap energy. researchgate.net
For materials with strongly correlated electrons, such as transition metal oxides, standard DFT methods may not be sufficient. The DFT+U method, which includes an on-site Coulomb interaction term (U), provides a more accurate description of the electronic structure. banglajol.info This approach has been successfully applied to ZrTiO4 to correct for the strong correlation effects of the metal oxides, leading to more accurate predictions of lattice parameters and electronic properties. researchgate.netbanglajol.info The Hubbard parameter "U" is a crucial component of this method, representing the local on-site electron-electron repulsion energy. banglajol.info The use of DFT+U is essential for accurately modeling systems with localized d and f electrons. banglajol.info
First-Principles Modeling of Electrochemical Interfaces and Defect Equilibria
First-principles modeling provides a powerful framework for investigating the behavior of electrochemical interfaces and defect equilibria in materials like this compound. While specific studies on ZrTiO4 interfaces are limited, research on its constituent oxides, ZrO2 and TiO2, offers valuable insights. Such modeling can predict the redistribution of charged species at interfaces, which can significantly alter the transport properties of the oxides. nih.gov
Computational studies on defects in zirconia have shown that the formation energies of intrinsic defects are crucial for understanding the material's behavior. mdpi.com For example, in zirconium monoxide, a related compound, the formation energy of an oxygen interstitial is negative, indicating that it can form spontaneously. mdpi.com In contrast, vacancies have positive formation energies, making them less favorable to form. mdpi.com The presence of dopants can also significantly affect defect equilibria. For instance, titanium doping in yttria-stabilized zirconia has been shown to influence the material's thermodynamic stability. aps.org
Theoretical Descriptors and Thermodynamic Studies
Theoretical descriptors and thermodynamic studies based on first-principles calculations are essential for predicting the stability and reactivity of materials. For ZrTiO4, thermodynamic properties have been investigated through a combination of experimental calorimetry and theoretical modeling. elsevierpure.comresearchgate.net
The standard enthalpy of formation (ΔfH°m) at 298.15 K has been determined to be -(2024.1 ± 4.5) kJ·mol⁻¹. elsevierpure.com The standard molar entropy (S°m) at the same temperature is (116.71 ± 0.31) J·K⁻¹·mol⁻¹, which includes a contribution for the random mixing of Zr⁴⁺ and Ti⁴⁺ ions on the crystallographic sites. elsevierpure.com The standard molar Gibbs energy of formation (ΔfG°m) is -(1915.8 ± 4.5) kJ·mol⁻¹. elsevierpure.com These studies indicate that ZrTiO4 is not thermodynamically stable with respect to its constituent oxides (ZrO2 + TiO2) at room temperature but becomes stable at approximately 1250 ± 150 K. elsevierpure.comresearchgate.net
Standard Thermodynamic Properties of ZrTiO4(cr) at T = 298.15 K
| Thermodynamic Quantity | Value | Unit | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°m) | -(2024.1 ± 4.5) | kJ·mol⁻¹ | elsevierpure.com |
| Standard Molar Entropy (S°m) | 116.71 ± 0.31 | J·K⁻¹·mol⁻¹ | elsevierpure.com |
| Standard Molar Gibbs Energy of Formation (ΔfG°m) | -(1915.8 ± 4.5) | kJ·mol⁻¹ | elsevierpure.com |
Compound Names
Simulation of Point Defect Redistribution in Oxide Materials
Computational modeling serves as a critical tool for investigating the atomic-scale behavior of materials, providing insights that are often difficult to obtain through experimental methods alone. In the study of complex oxide materials such as this compound, simulations are particularly valuable for understanding the formation, migration, and redistribution of point defects. These defects, which include vacancies, interstitials, and substitutions, fundamentally influence the material's electronic, optical, and chemical properties.
Atomistic simulations, particularly those based on Density Functional Theory (DFT), are a primary method for examining the energetics and electronic structure of point defects. aps.orgmdpi.com DFT calculations allow researchers to determine key parameters such as defect formation energies, which dictate the stability and equilibrium concentration of various defects under different chemical conditions (e.g., oxygen-rich or oxygen-poor environments). berkeley.educam.ac.uk The process typically involves creating a "supercell," a repeating model of the crystal lattice, into which a defect is introduced. free.fr The total energy of this defective supercell is then calculated and compared to that of a perfect crystal to determine the formation energy. berkeley.edu
For materials like this compound, insights can be drawn from computational studies on its constituent oxides, Zirconia (ZrO₂) and Titania (TiO₂), as well as structurally related compounds like zircon (ZrSiO₄) and perovskites. aps.orgfree.fr In these materials, oxygen vacancies are among the most common and influential native point defects. acs.orgrsc.org First-principles calculations have shown that the formation energy of an oxygen vacancy is a critical measure of a material's reducibility. acs.org For example, in monoclinic zirconia (m-ZrO₂), the calculated formation energy for an oxygen vacancy can be around 8.9 eV in the bulk material, with surfaces being more reducible (i.e., having lower vacancy formation energies). acs.org Similarly, in titania, oxygen vacancies are more likely to form at the surface than in the bulk, as this requires breaking fewer Ti-O bonds. cam.ac.uk
Beyond vacancies, simulations also explore cation defects (e.g., Zirconium or Titanium vacancies and interstitials) and antisite defects, where a cation occupies the lattice site of another. berkeley.edu Generally, the formation energies for cation vacancies and interstitials are significantly higher than for oxygen vacancies, suggesting they exist in much lower concentrations under thermal equilibrium. free.fr
The redistribution of these point defects is governed by their migration barriers, which can also be calculated using computational methods. These energy barriers are essential inputs for higher-level simulation techniques, such as Kinetic Monte Carlo (KMC) models, which can simulate the diffusion and spatial rearrangement of defect populations over longer timescales and under various conditions like temperature changes or applied electric fields. researchgate.netarxiv.org This allows for the modeling of phenomena such as defect clustering and segregation to interfaces or grain boundaries, which are critical for predicting the long-term performance and reliability of oxide materials. researchgate.net
The following tables summarize representative defect formation energies for intrinsic point defects in the constituent oxides of this compound, as determined by DFT calculations. These values provide a foundational understanding of which defects are most likely to form and dominate the material's behavior.
Table 1: Calculated Formation Energies of Point Defects in Monoclinic Zirconia (m-ZrO₂) This table presents the energy (in electronvolts, eV) required to form various point defects in monoclinic Zirconia under different chemical potential limits. Note that lower formation energy indicates a more favorable defect.
| Defect Type | Charge State | O-rich / Zr-poor (eV) | O-poor / Zr-rich (eV) |
| Oxygen Vacancy (VO) | +2 | 6.31 | 0.81 |
| 0 | 8.86 | 3.36 | |
| Zirconium Vacancy (VZr) | -4 | 3.65 | 14.65 |
| 0 | 17.15 | 28.15 | |
| Oxygen Interstitial (Oi) | -2 | -1.13 | 4.37 |
| 0 | 2.52 | 8.02 | |
| Zirconium Interstitial (Zri) | +4 | 14.63 | 3.63 |
| 0 | 19.33 | 8.33 |
Data sourced from first-principles calculations. The exact values can vary slightly depending on the computational parameters used. berkeley.edu
Table 2: Calculated Formation Energies of Oxygen Vacancies in Titania (TiO₂) Surfaces This table shows the calculated energies to form a neutral oxygen vacancy at the surface of different TiO₂ polymorphs, illustrating the impact of local coordination and crystal structure on defect stability.
| TiO₂ Polymorph | Surface | Vacancy Site | Formation Energy (eV) |
| Anatase | (101) | Surface O2c | 5.00 |
| Anatase | (001) | Surface O2c | 3.97 |
| Rutile | (110) | Surface O2c (bridge) | 4.54 |
| Rutile | (110) | Subsurface O3c | 5.84 |
Data represents neutral vacancies under O-poor conditions. O2c and O3c refer to two- and three-coordinated oxygen atoms, respectively. cam.ac.uk
Advanced Spectroscopic and Analytical Characterization Techniques for Zirconium Titanium Oxide
Diffraction-Based Analysis
Diffraction techniques are fundamental in determining the crystal structure and phase composition of zirconium titanium oxide.
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in this compound. The diffraction pattern of ZrTiO₄ is unique and allows for its distinction from constituent oxides like zirconia (ZrO₂) and titania (TiO₂) inrim.itresearchgate.net. The presence of specific diffraction peaks confirms the formation of the desired compound. For instance, studies on ZrO₂–TiO₂ mixed oxides have shown that at low titanium concentrations, the monoclinic phase of ZrO₂ is dominant, while higher concentrations of titanium promote the stabilization of a tetragonal ZrO₂ phase inrim.it. In some cases, depending on the synthesis method and composition, an amorphous material with broad diffraction lines may be observed, indicating the absence of a long-range crystalline order researchgate.net.
Beyond phase identification, XRD is crucial for determining the average crystallite size of the material. By analyzing the broadening of the diffraction peaks, the size of the coherently scattering domains can be estimated using the Scherrer equation uns.ac.idyoutube.com. Research has demonstrated that the crystallite size of this compound composites can be influenced by factors such as the concentration of zirconia and the annealing temperature researchgate.net. For example, an increase in zirconia content has been shown to decrease the crystallite size researchgate.net.
The table below summarizes findings from XRD analysis on this compound and related materials.
| Sample Composition | Dominant Crystalline Phase(s) | Observed Crystallite Size | Reference |
| Low Ti loading in ZrO₂ | Monoclinic ZrO₂ | Large crystallites indicated by narrow peaks | inrim.it |
| High Ti concentration in ZrO₂ | Tetragonal ZrO₂ | Smaller crystallites indicated by broadened peaks | inrim.it |
| (0.7)TiO₂-(0.3)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |
| (0.5)TiO₂-(0.5)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |
| (0.3)TiO₂-(0.7)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |
| Amorphous ZT50 oxide | Amorphous | - | researchgate.net |
Rietveld Refinement for Detailed Crystal Structure Solutions
For a more in-depth analysis of the crystal structure, Rietveld refinement is employed. This powerful technique involves fitting a calculated diffraction pattern to the experimental XRD data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies researchgate.net. Successful Rietveld refinement of zirconium titanate composites has confirmed an orthorhombic single phase with the space group pbcn researchgate.net. The quality of the refinement is assessed by various agreement indices (R-factors), where lower values indicate a better fit between the observed and calculated patterns researchgate.net. This method provides a comprehensive understanding of the material's crystal structure beyond simple phase identification researchgate.netunesp.br.
Microscopic and Morphological Characterization
Microscopy techniques are vital for visualizing the surface features, particle shape, and nanoscale characteristics of this compound.
Transmission Electron Microscopy (TEM) for Nanoparticle Analysis
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is indispensable for the analysis of nanoparticles. TEM provides detailed information on the size, shape, and distribution of nanoparticles azonano.comyoutube.com. It can confirm the amorphous or crystalline nature of the material at the nanoscale researchgate.net. For instance, TEM has been used to determine the crystallite size distribution of Zr/TiO₂ oxides researchgate.net. This technique is essential for characterizing the nanostructural features that can significantly impact the material's properties.
Elemental and Chemical State Analysis
Understanding the elemental composition and the chemical states of the constituent elements is critical for a complete characterization of this compound. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, and X-ray Photoelectron Spectroscopy (XPS) are employed for this purpose.
EDX analysis provides semi-quantitative information about the elemental composition of the material nih.gov. It can confirm the presence of zirconium, titanium, and oxygen and detect any impurities researchgate.net. For example, in the analysis of zirconia implants, EDX has been used to determine the relative concentrations of elements on the surface nih.gov.
XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical oxidation states of the elements present in the near-surface region of the material. Studies on ZrO₂–TiO₂ mixed oxides have utilized XPS to reveal that the distribution of titanium ions may not be uniform, with a higher concentration of Ti⁴⁺ in the subsurface layers compared to the bulk inrim.it. This technique can also identify the formation of reduced species, such as Ti³⁺, upon annealing under vacuum, which can significantly influence the material's electronic properties inrim.it.
Energy-Dispersive Spectroscopy (EDS/EDAX) for Compositional Purity and Elemental Mapping
Energy-Dispersive Spectroscopy (EDS or EDAX) is a powerful analytical technique used to determine the elemental composition of a material. dntb.gov.ua When a sample of this compound is bombarded with a high-energy electron beam, it emits characteristic X-rays. The energy of these X-rays is unique to each element present, allowing for qualitative and quantitative analysis of the sample's composition.
Detailed research findings from EDS analysis consistently confirm the presence of zirconium, titanium, and oxygen as the primary constituent elements in ZrTiO₄. This technique is instrumental in verifying the compositional purity of synthesized this compound, ensuring the absence of contaminants from precursor materials or the synthesis environment. For instance, EDS spectra of sintered ZrTiO₄ typically show distinct peaks corresponding to the characteristic X-ray emission lines of Zr, Ti, and O, confirming the formation of the desired compound. researchgate.netresearchgate.net
Furthermore, EDS is invaluable for elemental mapping, which provides a visual representation of the spatial distribution of elements across a sample's surface. In the context of this compound, elemental mapping demonstrates the homogeneous distribution of zirconium and titanium throughout the material, which is a critical factor for achieving uniform dielectric properties. Studies have utilized EDS to analyze the surface of ZrTiO₄ after various treatments, revealing the distribution of elements and confirming the presence of expected atomic species. researchgate.net
Table 1: Representative Elemental Composition of this compound from EDS Analysis
| Element | Atomic Symbol | Expected Presence | Typical Observation |
| Zirconium | Zr | Yes | Strong characteristic peaks observed |
| Titanium | Ti | Yes | Strong characteristic peaks observed |
| Oxygen | O | Yes | Strong characteristic peaks observed |
| Contaminants | Various | Should be absent | Peaks are monitored to ensure purity |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When the surface of this compound is irradiated with X-rays, photoelectrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment.
XPS analysis of this compound provides detailed information about the oxidation states and chemical bonding of the constituent elements at the material's surface. High-resolution XPS spectra of the Zr 3d, Ti 2p, and O 1s core levels are particularly informative.
Research findings have shown that in ZrTiO₄, the binding energy of the Zr 3d₅/₂ peak is typically observed around 182.3 eV, which is characteristic of Zr in the +4 oxidation state in an oxide environment. researchgate.net Similarly, the Ti 2p₃/₂ peak is found at approximately 458.5 eV, corresponding to Ti in the +4 oxidation state. The O 1s spectrum often consists of a primary peak around 529.9 eV, which is attributed to the oxygen in the metal-oxide lattice (Zr-O and Ti-O bonds). researchgate.net Shifts in these binding energies can indicate changes in the chemical environment, such as the presence of surface defects or adsorbates.
Table 2: Typical XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Corresponding Chemical State |
| Zr 3d₅/₂ | ~182.3 | Zr⁴⁺ in ZrO₂ lattice |
| Ti 2p₃/₂ | ~458.5 | Ti⁴⁺ in TiO₂ lattice |
| O 1s | ~529.9 | O²⁻ in metal-oxide lattice |
X-ray Fluorescence (XRF) for Elemental Presence
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a material is exposed to short-wavelength X-rays, it emits characteristic "fluorescent" X-rays. Each element has a unique set of fluorescent X-ray energies, allowing for the identification and quantification of the elements present.
XRF is a valuable tool for confirming the elemental presence in this compound, particularly in bulk samples and thin films. It can be used to verify the stoichiometry of the compound and to detect the presence of any elemental impurities. The technique is highly sensitive and can provide quantitative data on the concentration of major and trace elements.
In the analysis of this compound, XRF spectra will exhibit characteristic fluorescence peaks for zirconium and titanium. The intensity of these peaks is proportional to the concentration of the respective elements, allowing for a quantitative assessment of the Zr/Ti ratio. This is particularly important in ensuring the desired stoichiometry of ZrTiO₄, which is critical for its performance in electronic applications. XRF can also be employed for the analysis of thin films of this compound, providing information on both their thickness and composition.
Table 3: Application of XRF in the Analysis of this compound
| Analytical Aspect | Information Provided by XRF |
| Elemental Composition | Confirms the presence of Zr and Ti. |
| Stoichiometry | Allows for the quantitative determination of the Zr/Ti ratio. |
| Purity | Detects the presence of elemental impurities. |
| Thin Film Analysis | Measures the thickness and composition of ZrTiO₄ films. |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are indispensable for elucidating the structural and optical properties of this compound. These methods probe the vibrational modes of the crystal lattice and the electronic transitions within the material, providing insights into chemical bonding, crystal phases, and optical characteristics.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Crystal Phases
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint".
In the study of this compound, FTIR spectroscopy is primarily used to identify the characteristic vibrational modes of the metal-oxygen bonds. The formation of the ZrTiO₄ compound is confirmed by the appearance of specific absorption bands in the FTIR spectrum that are not present in the spectra of the precursor oxides, ZrO₂ and TiO₂.
Research has shown that the FTIR spectra of this compound exhibit broad and strong absorption bands in the fingerprint region (typically below 1000 cm⁻¹), which are associated with the stretching and bending vibrations of the Zr-O and Ti-O bonds within the crystal lattice. Specifically, a broad absorption band observed in the range of 500-600 cm⁻¹ can be attributed to the stretching vibrations of Ti-O bonds. The presence of peaks around 512 cm⁻¹ is associated with Zr-O vibrational bands. The positions and shapes of these bands can also provide information about the crystal structure and phase purity of the material.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 500 - 600 | Ti-O stretching vibrations |
| ~512 | Zr-O vibrational bands |
| 1635 | Zr-OH vibrational bands |
Raman Spectroscopy for Lattice Vibrations and Symmetry Confirmation
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.
This technique is particularly powerful for confirming the crystal structure and symmetry of this compound. ZrTiO₄ typically crystallizes in an orthorhombic structure, and its Raman spectrum exhibits a series of characteristic peaks corresponding to the active vibrational modes of this crystal lattice.
Studies have identified several Raman active modes for orthorhombic ZrTiO₄. For instance, vibrational modes are often observed at approximately 157, 296, 331, 416, 640, and 802 cm⁻¹. The presence and positions of these peaks serve as a definitive confirmation of the formation of the ZrTiO₄ crystal structure. The sharpness and intensity of the Raman bands can also provide information about the crystallinity and phase purity of the sample. Any deviation from the expected Raman spectrum may indicate the presence of secondary phases or a disordered crystal structure.
Table 5: Prominent Raman Active Modes for Orthorhombic this compound
| Raman Shift (cm⁻¹) | Assignment |
| 157 | Eg |
| 296 | F2g |
| 331 | E |
| 416 | Eg |
| 640 | A1g |
| 802 | A₁ |
UV-Visible Absorption Spectroscopy for Optical Band Gap and Absorption Characteristics
UV-Visible absorption spectroscopy refers to absorption spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption of light is associated with electronic transitions within the material. For semiconductors like this compound, this technique is crucial for determining the optical band gap.
The optical band gap is a critical parameter that determines the electronic and optical properties of a material. It is the minimum energy required to excite an electron from the valence band to the conduction band. The absorption characteristics of this compound are studied by analyzing its UV-Visible absorption spectrum. The onset of strong absorption corresponds to the energy of the band gap.
The optical band gap (Eg) of this compound can be determined from the UV-Visible absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). Research has reported the band gap of ZrTiO₄ to be in the range of 2.8 to 3.2 eV. researchgate.net The exact value can be influenced by factors such as particle size, crystallinity, and the presence of dopants. This property is particularly relevant for applications in photocatalysis and optoelectronics.
Table 6: Optical Properties of this compound from UV-Visible Spectroscopy
| Property | Typical Value | Significance |
| Optical Band Gap (Eg) | 2.8 - 3.2 eV | Determines the energy of light the material can absorb and its potential for photocatalytic and optoelectronic applications. |
| Absorption Onset | Corresponds to the band gap energy | Indicates the wavelength range of light absorption. |
Photoluminescence (PL) Spectroscopy for Emission Properties
Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic structure and emission properties of this compound (ZrTiO4). The emission characteristics are highly sensitive to the material's crystal structure, phase, and the presence of defects.
In its crystalline, orthorhombic phase, ZrTiO4 typically does not exhibit significant photoluminescence. acs.org However, disordered or amorphous ZrTiO4 powders have been shown to display broad-band photoluminescence. This emission is attributed to changes in the coordination numbers of titanium and zirconium atoms with oxygen, creating localized states within the band gap. acs.org The optical band gap in disordered ZrTiO4 has been observed to decrease significantly compared to its crystalline counterpart, for instance, from 3.09 eV to 2.16 eV, which facilitates luminescence. acs.org
The emission spectra of ZrTiO4 can be influenced by various factors, including the synthesis method and the presence of dopants. For example, ZrTiO4 nanorods synthesized by a solution combustion method, when excited at 350 nm, show emission peaks that suggest their potential as nanophosphor materials for blue or aqua-green light-emitting diodes. researchgate.net The presence of oxygen vacancies can also introduce donor levels below the conduction band, leading to luminescence. researchgate.net Studies on Eu³⁺-doped ZrTiO4 have shown that the dopant can induce such oxygen vacancy defect states, which play a role in the material's luminescent properties. researchgate.net
The excitation wavelength is a key parameter in PL studies. For pristine ZrTiO4, PL spectra have been recorded upon excitation at various wavelengths relative to the material's band gap (e.g., 300 nm, 340 nm, and 430 nm) to probe different electronic transitions. researchgate.net The resulting emission spectra often consist of broad bands, which can be deconvoluted to identify different emissive centers, including intrinsic defects and impurity-related states. The transition from a disordered, photoluminescent phase to a crystalline, non-luminescent phase has been observed to occur at approximately 700°C. acs.org
Table 1: Photoluminescence Properties of this compound Variants
| Material Variant | Excitation Wavelength (nm) | Key Emission Characteristics | Reference |
|---|---|---|---|
| Disordered ZrTiO4 | Not specified | Broad-band emission due to changes in Ti/Zr coordination. | acs.org |
| Crystalline ZrTiO4 | Not specified | Luminescence vanishes. | acs.org |
| ZrTiO4 Nanorods (ZTOU) | 350 | Emission peaks suggest suitability for blue/aqua-green LEDs. | researchgate.net |
Advanced Thermal and Structural Probing
Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.orgyoutube.com This method is effective for identifying thermal events such as phase transitions, crystallization, and melting. libretexts.org
For this compound, DSC is instrumental in determining the temperatures of critical phase transformations. A significant thermal event in ZrTiO4 prepared by soft-chemical methods is the amorphous-to-crystalline transition. DSC studies have identified this transition occurring at approximately 700°C. acs.org Below this temperature, the material exists in a disordered, amorphous state, while heating beyond this point induces crystallization into an orthorhombic α-PbO₂-type structure. acs.org This transition is typically observed as an exothermic peak on the DSC curve, indicating the release of energy as the material adopts a more ordered crystalline lattice.
The precise temperature and characteristics of phase transitions in ZrTiO4 can be influenced by factors such as particle size, stoichiometry, and the presence of dopants. DSC provides quantitative data on the enthalpy changes associated with these transitions, offering insights into the thermodynamics of the system.
Table 2: Key Phase Transition in this compound Identified by DSC
| Transition Type | Onset Temperature (°C) | Description | Reference |
|---|
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. americanelements.com It is primarily used to evaluate the thermal stability of materials and to study decomposition processes. researchgate.net A TGA curve plots the mass of the sample against temperature, showing distinct steps where mass loss occurs.
For this compound, which is a highly thermally stable oxide, TGA is used to confirm its stability at high temperatures and to study the decomposition of precursor materials during its synthesis. researchgate.net In the analysis of ZrTiO4 synthesized from precursors like zirconium hydroxide (B78521), initial weight loss at lower temperatures (around 100°C) is typically due to the desorption of physically adsorbed water. researchgate.net A more significant weight loss at higher temperatures (e.g., 100 to 650°C) can correspond to the removal of chemically bound water or the decomposition of surface hydroxyl groups. researchgate.net
In well-crystallized ZrTiO4, significant weight loss is not expected over a wide temperature range, confirming its excellent thermal stability. Any observed weight loss in the final product at elevated temperatures could indicate the presence of residual organic compounds from the synthesis process or the decomposition of secondary phases. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, helps to precisely identify the temperatures at which the rate of mass loss is at its maximum.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique for probing the local atomic structure of materials, irrespective of their crystallinity. researchgate.netwikipedia.org It provides quantitative information about the immediate coordination environment of a selected atomic species, including interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). researchgate.netwikipedia.org
In the study of this compound, EXAFS is employed to understand the arrangement of atoms around both titanium and zirconium centers. By tuning the X-ray energy to the K-edge of Zr or Ti, one can selectively probe the local environment of each cation. Analysis of the EXAFS signal can reveal the bond lengths of Zr-O and Ti-O pairs and the coordination numbers of the cations.
For crystalline ZrTiO4 with the orthorhombic α-PbO₂-type structure, Zr⁴⁺ and Ti⁴⁺ ions are randomly distributed in octahedral coordination sites. acs.org EXAFS can confirm this local six-fold coordination with oxygen. In amorphous or nanostructured ZrTiO4, EXAFS is particularly valuable as it can describe the local order that is not accessible through diffraction techniques. For instance, studies on amorphous Zr-based alloys have used EXAFS to show that their local structure can be dominated by icosahedral symmetry, which differs from their crystalline counterparts. Similarly, EXAFS studies on thin films of zirconium oxide deposited on titania have shown that the Zr cation surface species can be present in an amorphous state, with a local environment similar to that found in monoclinic ZrO₂.
The analysis involves fitting the experimental EXAFS data to theoretical models to extract precise structural parameters. This information is crucial for correlating the local atomic arrangement with the material's electronic and chemical properties.
Table 3: Representative Local Structural Parameters from EXAFS for Ti/Zr Oxides
| Absorbing Atom | Neighboring Atom | Interatomic Distance (Å) | Coordination Number | System | Reference |
|---|---|---|---|---|---|
| Ti | O | ~1.9 | 6 | TiO₂ (anatase) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species—that is, atoms, ions, or molecules with one or more unpaired electrons. In the context of this compound, EPR is invaluable for identifying and studying point defects, such as trapped charge carriers (electrons and holes) and impurity ions, which significantly influence the material's electronic and photocatalytic properties.
Upon UV irradiation of ZrTiO4, electron-hole pairs are generated. These charge carriers can become trapped at various sites within the crystal lattice. EPR spectroscopy can detect these trapped carriers. For instance, electrons can be trapped at cation sites, forming reduced species like Ti³⁺ or Zr³⁺. The EPR spectrum of Ti³⁺ centers at the surface of nanoparticles typically shows a broad signal due to the heterogeneous local environment.
Hole trapping can also be observed, often leading to the formation of O⁻ centers from lattice O²⁻ ions. The g-factor values obtained from the EPR spectrum provide a fingerprint for the specific paramagnetic center, allowing for its identification. The hyperfine structure, if present, gives additional information about the interaction of the unpaired electron with nearby nuclear spins.
EPR studies have been instrumental in understanding charge separation and trapping mechanisms in ZrTiO4 and related oxides like TiO₂ and ZrO₂. researchgate.net By identifying the nature and location of these defect sites, EPR provides critical insights into the mechanisms that govern photocatalytic activity and other defect-related phenomena.
Table 4: Paramagnetic Defects in ZrTiO4 and Related Oxides Identified by EPR
| Defect Center | Description | Associated g-factor(s) | Material | Reference |
|---|---|---|---|---|
| Ti³⁺ | Trapped electron on a titanium cation site. | g ≈ 1.9 (broad signal for surface ions) | ZrTiO₄ | |
| Zr³⁺ | Trapped electron on a zirconium cation site. | g ≈ 2.08 (in ZnZrOₓ) | ZrTiO₄ | |
| O⁻ | Trapped hole on an oxygen anion. | Not specified | ZrTiO₄ |
Surface Area and Porosity Measurements (e.g., Nitrogen Adsorption)
The surface area and porosity of this compound are critical physical properties that significantly influence its performance in applications such as catalysis, adsorption, and sensing. These characteristics are typically determined by gas physisorption, most commonly using nitrogen gas at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) theory is widely applied to the nitrogen adsorption isotherm data to calculate the specific surface area.
The synthesis method plays a crucial role in controlling the textural properties of ZrTiO4. For instance, using a surfactant-templating method, it is possible to produce well-ordered, porous zirconium oxide doped with titanium, achieving high specific surface areas. In one study, a 10 mol% titanium doping level resulted in a specific surface area as high as 400 m²/g after calcination at 773 K.
The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. According to the IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). The pore size distribution can be calculated from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) model.
Studies on Ti-P-Si and Zr-P-Si oxides prepared via a sol-gel route have reported microporous materials with specific surface areas around 400 m²/g. The addition of titanium or zirconium to a silica (B1680970) matrix like SBA-15 has been shown to decrease the surface area compared to the pure support, which is accompanied by a decrease in pore volume and diameter. These measurements are essential for tailoring the material's structure for specific applications where a high surface area is desirable.
Table 5: Surface Area and Porosity Data for Zirconium-Titanium-Containing Oxides
| Material Composition | Synthesis Method | Specific Surface Area (m²/g) | Porosity Type | Reference |
|---|---|---|---|---|
| 10 mol% Ti-doped ZrO₂ | Surfactant Templating | 400 | Porous | |
| Zr-P-Si Oxide | Sol-Gel | ~400 | Microporous | |
| Ti-P-Si Oxide | Sol-Gel | ~400 | Microporous |
Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Behavior
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electrochemical properties of materials, including this compound (ZrTiO4). This method provides detailed insights into the behavior of electrode processes and the dielectric properties of materials by applying a small amplitude alternating current (AC) signal at various frequencies and measuring the resulting impedance. The data obtained from EIS can be used to model the material's electrochemical system as an equivalent electrical circuit, allowing for the quantification of parameters such as resistance, capacitance, and charge transfer resistance.
The electrochemical behavior of this compound is of significant interest for applications such as dielectric resonators in microwave frequencies, thermal barrier coatings, and corrosion-resistant films. EIS studies help in understanding the performance and stability of ZrTiO4 in different environments. The impedance spectra, typically represented as Nyquist or Bode plots, can reveal information about the bulk material properties, grain boundary effects, and electrode-electrolyte interface characteristics.
Detailed research into the electrochemical properties of materials containing zirconium and titanium oxides often involves analyzing their performance as protective coatings on various substrates. For instance, when applied as a coating, this compound can significantly enhance the corrosion resistance of the underlying material. EIS is instrumental in evaluating the integrity and protective nature of such coatings. The high impedance values at low frequencies are generally indicative of good corrosion protection.
In studies of related oxide systems, equivalent circuit models are frequently employed to interpret EIS data. A common model for a coated metal includes elements representing the solution resistance (Rs), the coating capacitance (Cc), and the pore resistance (Rpo), which relates to the penetration of the electrolyte through the coating. At the metal-coating interface, a double-layer capacitance (Cdl) and a charge transfer resistance (Rct) are often used to model the corrosion process.
The following table illustrates the kind of data that would be derived from an EIS analysis of a this compound coating on a steel substrate, based on common equivalent circuit models used for such systems. Please note that these are representative values and not from a specific study on ZrTiO4 due to the lack of available data in the search results.
| Parameter | Description | Value | Unit |
|---|---|---|---|
| Rs | Solution Resistance | 50 | Ω·cm² |
| Cc | Coating Capacitance | 1.5 x 10-9 | F/cm² |
| Rpo | Pore Resistance | 5.0 x 107 | Ω·cm² |
| Cdl | Double-Layer Capacitance | 2.0 x 10-5 | F/cm² |
| Rct | Charge Transfer Resistance | 8.0 x 108 | Ω·cm² |
Further research focusing specifically on the electrochemical impedance spectroscopy of pure this compound under various conditions would be invaluable for fully characterizing its electrochemical behavior and optimizing its performance in a range of advanced applications.
Functionalization, Doping, and Composite Material Development with Zirconium Titanium Oxide
Non-Metal Doping Effects (e.g., Nitrogen, Sulfur)
Introducing non-metal elements into the zirconium titanium oxide lattice is a method employed to modify its fundamental electronic and optical properties, primarily to enhance its activity under visible light.
Nitrogen doping has been shown to be an effective strategy for modulating the optical and photochemical properties of zirconium titanate. rsc.orgresearchgate.net The pristine form of polycrystalline zirconium titanate exhibits a band gap of approximately 3.60-3.65 eV. researchgate.net The insertion of nitrogen impurities into the ZrTiO₄ lattice leads to a significant modification of its optical properties, causing a notable absorption in the visible light range of the electromagnetic spectrum. rsc.orgresearchgate.net This change is crucial for applications such as photocatalysis, which can then be driven by a broader spectrum of light.
The primary effect of non-metal doping is the adjustment of the material's electronic assembly, which can shift its absorption from the UV region toward the visible spectrum. mdpi.com This is often achieved by the substitution of oxygen within the oxide lattice, which narrows the band gap. mdpi.com Theoretical studies on other non-metal dopants in similar oxide systems, such as sulfur, suggest that doping near the edge of a material's structure is often more energetically favorable than doping in the center. sci-hub.se In some systems, sulfur doping can lead to a blueshift in UV-Vis absorption, while nitrogen doping typically causes a redshift. sci-hub.se
The absorption of visible light in nitrogen-doped zirconium titanate (N-ZrTiO₄) is attributed to the creation of new electronic states within the material's band gap. rsc.org Combined experimental evidence and theoretical calculations indicate that nitrogen impurities preferentially occupy interstitial positions within the ZrTiO₄ lattice. rsc.orgresearchgate.net This positioning generates intra-band gap states located approximately 1 eV above the valence band edge. rsc.orgresearchgate.net
These newly formed states are responsible for the material's ability to absorb visible light. rsc.org The majority of these intra-band gap states are diamagnetic (N⁻), while a smaller fraction is paramagnetic (N•). rsc.orgresearchgate.net These centers are photosensitive; upon irradiation, electrons can be excited from the intra-band gap states to the conduction band, which alters the ratio between the diamagnetic and paramagnetic species. rsc.org
Table 1: Effects of Nitrogen Doping on Zirconium Titanate Properties
| Property | Pristine ZrTiO₄ | Nitrogen-Doped ZrTiO₄ | Source(s) |
| Band Gap | ~3.65 eV | Narrowed, with visible light absorption | researchgate.net |
| Dopant Position | N/A | Preferentially interstitial | rsc.org, researchgate.net |
| Electronic Structure | Standard valence and conduction bands | Formation of intra-band gap states | rsc.org, researchgate.net |
| Intra-Band Gap State Location | N/A | ~1 eV above the valence band edge | rsc.org, researchgate.net |
Metal Doping and Solid Solution Formation (e.g., Tin, Cerium, Strontium)
The incorporation of metal cations into the this compound structure can form solid solutions, leading to significant changes in its structural, electronic, and catalytic properties. Doping with metals like cerium can alter the lattice space and shift X-ray diffraction peaks to higher 2-theta positions. nih.gov The introduction of titanium ions into a zirconia (ZrO₂) matrix, forming a solid solution, modifies the electronic structure and results in a red shift of the band gap transition that is roughly proportional to the titanium concentration. inrim.it Similarly, doping titania (TiO₂) with zirconium can influence the crystal phase and optical band gap. researchgate.netresearchgate.net
Strontium has been used as a dopant on titanium-based surfaces to enhance biocompatibility and promote osteogenic differentiation for medical implants. nih.gov In multicomponent ceramic systems, cerium oxide is often included with zirconium and titanium oxides. google.com The goal of metal doping is often to create defect sites and alter charge carrier dynamics, which can enhance photocatalytic activity or other functional properties. eeer.org For instance, doping can introduce shallow trapping sites for electrons and holes, reducing the probability of their recombination and making them more available for surface reactions. eeer.org
Table 2: Examples of Metal Doping in Titania/Zirconia Systems
| Dopant Metal | Host Material System | Observed Effects | Source(s) |
| Cerium (Ce) | TiO₂/CeO₂-ZrO₂ | Alters lattice spacing, enhances photocatalytic activity. | nih.gov |
| Titanium (Ti) | ZrO₂ | Forms solid solution, causes a red shift in the band gap transition. | inrim.it |
| Strontium (Sr) | TiO₂ Nanotubes | Improves cell adhesion and osteogenic differentiation. | nih.gov |
| Zirconium (Zr) | TiO₂ | Can cause bandgap reduction and greater visible light absorption. | researchgate.net |
This compound as a Component in Multicomponent Systems
This compound is frequently used as a key component in more complex material systems, including mixed oxides and polymer composites, to achieve synergistic or enhanced properties.
Binary composites of titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have been extensively studied due to their superior physicochemical properties compared to the individual oxides. researchgate.net These materials can be synthesized through various methods, including sol-gel and hydrothermal techniques. inrim.itresearchgate.netresearchgate.net The resulting nanocomposites often feature a mix of crystal phases, such as anatase and rutile for TiO₂-rich samples and tetragonal and monoclinic for ZrO₂-rich samples. researchgate.netresearchgate.net
A key advantage of forming these mixed oxides is the ability to tune the optical band gap. Depending on the composition, the band gaps of TiO₂-ZrO₂ composites can be varied significantly, with reported values ranging from 1.34 eV to 2.48 eV. researchgate.net This reduction from the wider band gaps of the pure constituents is often attributed to the formation of surface trap states and defect levels below the conduction band. researchgate.net Furthermore, the presence of ZrO₂ can promote the formation of TiO₂ nanoparticles with a high surface area and can inhibit the phase transformation of anatase to the less photoactive rutile phase, thereby improving thermal stability. researchgate.net
Table 3: Properties of TiO₂-ZrO₂ Mixed Oxide Nanocomposites
| Molar Ratio (TiO₂:ZrO₂) | Synthesis Method | Average Crystallite Size | Resulting Crystal Phases | Band Gap (eV) | Source(s) |
| Various (10:90 to 90:10) | Hydrothermal | 9 to 26 nm | Anatase, Rutile (TiO₂-rich); Tetragonal, Monoclinic (ZrO₂-rich) | 1.34 to 2.48 | researchgate.net |
| N/A | Sol-Gel | 5.65 nm | Tetragonal (TiO₂), Monoclinic (ZrO₂) | N/A | nih.gov |
| 15% TiO₂ in ZrO₂ | Sol-Gel | N/A | Primarily Tetragonal ZrO₂ | Red-shifted | inrim.it |
Oxide nanoparticles, including those of zirconium and titanium, are incorporated into polymer matrices like ultra-high molecular weight polyethylene (B3416737) (UHMWPE) to create composites with enhanced mechanical and tribological properties for demanding applications, particularly in biomedicine. e3s-conferences.orgorientjchem.org UHMWPE is widely used for orthopedic implants due to its biocompatibility and durability. e3s-conferences.orgmdpi.com
The addition of zirconium oxide nanoparticles to a UHMWPE matrix can lead to significant improvements in mechanical performance. For example, composites with 10 wt.% zirconia have shown a 45% increase in yield strength and a 64% reduction in the coefficient of friction, making them suitable for artificial joints. e3s-conferences.org The introduction of these filler particles can be achieved by synthesizing the nanoparticles directly within UHMWPE gels. orientjchem.org Microscopic analysis of these composites reveals that the filler particles, with dimensions not exceeding 50-100 nm, can also form larger agglomerates measured in the range of 2-6 microns within the polymer matrix. orientjchem.org In advanced applications, a porous UHMWPE structure is created within a titanium alloy reinforcement to develop hybrid implants that mimic the structure and mechanical properties of natural bone. mdpi.comnih.gov These hybrid implants exhibit compressive strength and elastic modulus values that are designed to be closer to those of bone compared to solid metal implants. mdpi.com
Table 4: Mechanical Properties of UHMWPE Composites
| Composite Material | Reinforcement Details | Key Property Improvement | Source(s) |
| UHMWPE/ZrO₂/HAP | 10 wt.% Zirconia, 10 wt.% HAP | 45% increase in yield strength; 64% reduction in friction coefficient. | e3s-conferences.org |
| UHMWPE/Titanium Hybrid | Porous UHMWPE in Ti-6Al-4V reinforcement | Compressive Strength: 256 ± 10 MPa; Elastic Modulus: 32.6 ± 4.5 GPa. | mdpi.com |
| UHMWPE/TiO₂ | 0.5, 1, and 2 wt.% TiO₂ particles | Young's modulus increased from 52 MPa (neat UHMWPE) to 800 MPa. | researchgate.net |
Synergistic Effects and Interface Design in Hybrid Materials
The development of hybrid materials incorporating this compound has emerged as a pivotal strategy for engineering advanced materials with enhanced functionalities. By combining this compound with other materials at the nanoscale, it is possible to elicit synergistic effects, where the resulting composite exhibits properties superior to the sum of its individual components. The performance of these hybrid materials is critically dependent on the nature of the interface between the different phases, making interface design a crucial aspect of their development. These materials find applications in diverse fields such as photocatalysis, environmental remediation, and functional composites.
A significant advantage of creating titanium dioxide-zirconium dioxide (TiO₂-ZrO₂) hybrid systems is the resulting material's greater surface area and mechanical strength compared to pure TiO₂. nih.gov The inclusion of zirconium dioxide not only enhances the specific surface area but also inhibits the phase transformation of anatase to the less photoactive rutile form, creating more active sites on the titania surface. nih.gov This structural stabilization is crucial for maintaining high catalytic activity, especially in high-temperature applications. rsc.org
Synergistic Enhancement in Photocatalysis
The synergistic interplay between zirconium and titanium oxides is particularly evident in photocatalysis. The doping of titanium dioxide with zirconium has been shown to significantly boost photocatalytic efficiency for the degradation of various pollutants. scientific.net This enhancement is attributed to a combination of factors, including increased surface area, altered crystal structure, and improved charge separation.
For instance, research on the photodegradation of the herbicide paraquat (B189505) dichloride demonstrated that Zr-doped TiO₂ is a more effective photocatalyst than pure TiO₂. The synergistic effect is optimized at specific dopant ratios and calcination temperatures, which influence the crystal structure and surface area. A composite with a 20:80 ratio of Zr to TiO₂ calcined at 750°C showed a significant increase in degradation efficiency, a result linked to the formation of a mixed anatase/rutile TiO₂ crystalline structure and a substantial increase in surface area from 8.43 m²/g to 46.35 m²/g. scientific.net
| Photocatalyst | Calcination Temperature (°C) | Degradation Percentage (%) |
|---|---|---|
| TiO₂ | 450 | 22.31 |
| TiO₂ | 750 | 11.57 |
| Zr doped TiO₂ (20:80) | 750 | 79.63 |
Data sourced from a study on the influence of zirconium doping on the photocatalytic activity of titanium oxide. scientific.net
Further studies have explored nitrogen-doped zirconium titanium mixed oxides for the photocatalytic reduction of selenium (VI) under visible light. rsc.org The enhanced activity in these materials is ascribed to the synergistic effect of a high surface area (up to 298 m²/g), the presence of oxygen vacancies, and substantial nitrogen doping, which extends the material's light absorption into the visible spectrum. rsc.org Similarly, a rationally designed sulfur- and zirconium-doped TiO₂ catalyst exhibited high activity in phenol (B47542) degradation under visible light, owing to a synergy between Brønsted acidity and photoactivity. nih.gov
In another advanced application, a hydrophobic titanium-doped zirconium-based metal-organic framework (MOF) demonstrated remarkable efficiency in photocatalytic hydrogen peroxide production. The synergy between the components facilitated effective electron transfer, inhibiting the recombination of photogenerated electron-hole pairs, which led to a production rate of 9.7 mmol L⁻¹ h⁻¹, approximately 4.5 times higher than that of the parent zirconium-based MOF. rsc.org
Hybrid Materials for Environmental Remediation
The unique properties of this compound hybrid materials make them promising candidates for environmental remediation, particularly for the removal of hazardous contaminants from water. Titanium-incorporated zirconium-based MOFs have shown remarkable efficiency in sequestering uranium (U(VI)) from aqueous solutions. nih.gov
The synergistic effect in these hybrid bimetallic materials leads to a significant increase in adsorption capacity compared to the parent MOF. The optimized hybrid material, NU-Zr-15%Ti, displayed a tenfold increase in uptake kinetics compared to the pristine NU-1000 framework. nih.gov This enhanced performance is attributed to the robust electrostatic attraction between the material's surface and the uranium species, as well as surface complexation. nih.gov
| Material | Adsorption Capacity (mg g⁻¹) | Reference |
|---|---|---|
| NU-1000 (Parent MOF) | ~11.8 | nih.gov |
| NU-Zr-15%Ti (Hybrid MOF) | ~118 | nih.gov |
Interface Design in Functional Composites
Interface design is also central to creating multifunctional components. By combining electrically insulating zirconia with conductive titanium suboxides (TiOₓ) through techniques like vat photopolymerization, it is possible to fabricate complex components for electrical or thermoelectrical applications. mdpi.com In this design, the zirconia provides electrical insulation and high mechanical strength, while the titanium suboxides serve as the electrically conductive phase. The integrity and properties of the interface, which can involve a phase mixture of Zr-Ti-O elements, are essential for the device's function. mdpi.com
In the biomedical field, the interface between titanium implants and zirconia abutments is of significant interest. Studies have shown that the material pairing at this interface affects wear and tribocorrosion. researchgate.net Comparative in vitro studies revealed that titanium implants experience more wear when connected to one-piece zirconia abutments compared to titanium abutments, highlighting the importance of interface design in the longevity and biocompatibility of dental implants. nih.gov
Advanced Applications of Zirconium Titanium Oxide in Research Contexts
Electronic and Dielectric Device Architectures
The unique dielectric properties of zirconium titanium oxide make it a prime candidate for various electronic components, from next-generation semiconductors to microwave communication systems.
In the continuous quest to miniaturize microelectronic components, traditional gate dielectric materials like silicon dioxide (SiO₂) are reaching their physical limits, leading to excessive leakage currents. researchgate.net High-k dielectrics, materials with a high dielectric constant (κ), are essential replacements as they allow for increased gate capacitance without the detrimental leakage effects associated with ultra-thin SiO₂ layers. researchgate.net this compound has been investigated as a high-k material, often in combination with other oxides, to enhance the performance of Metal-Oxide-Semiconductor (MOS) capacitors and Ultra-Large-Scale Integration (ULSI) devices. acs.orgresearchgate.netyoutube.com
Thin films of this compound exhibit high dielectric constants, with values reported to be as high as 38, and in some sputtered films, ranging from 110 to over 129. scientific.netresearchgate.net These values are significantly greater than that of silicon dioxide (κ ≈ 3.9). The advantage of using a high-k material is the ability to use a physically thicker film to achieve the same capacitance as a much thinner SiO₂ layer, thereby reducing electron tunneling and leakage current. Research on zirconium-based dielectrics like ZrO₂ (a component of ZrTiO₄) shows they possess a wide band gap (~5.8 eV) and good thermodynamic stability with silicon, which are crucial for integration into existing semiconductor manufacturing processes. researchgate.netyoutube.com However, a key challenge is controlling the crystallization temperature, as the transition from an amorphous to a polycrystalline state can create grain boundaries that increase leakage current. researchgate.netyoutube.com
| Preparation Method | Dielectric Constant (κ) | Dielectric Loss (tanδ) | Key Findings | Reference |
|---|---|---|---|---|
| Sol-Gel | 38 | 0.006 | Successfully prepared on Pt/Ti/SiO₂/Si substrates; phase formation above 650°C. | scientific.net |
| Sol-Gel | 32 | 0.01 - 0.04 | Stable dielectric constant up to 6 GHz. | scientific.net |
| Reactive DC Magnetron Co-sputtering | 110.6 - 129.2 | Not specified | High dielectric constant achieved; properties vary with sputtering current. | researchgate.net |
| Surface Sol-Gel | 31.9 (bulk film) | Not specified | Dielectric constant was independent of film thickness and frequency. | researchgate.net |
| RF Magnetron Sputtering (ZTO) | 27 (annealed) | Not specified | Zirconium oxide mixed tantalum oxide (ZTO) showed improved dielectric constant over HfO₂-based films. | researchgate.net |
This compound is a classic material for dielectric resonators, which are critical components in microwave communication systems like filters and oscillators in base stations and satellite communications. tandfonline.comrsc.org Ideal materials for these applications require a high dielectric constant (εr > 24) to miniaturize components, a high-quality factor (Q × f > 30,000 GHz) to ensure low signal loss and high-frequency selectivity, and a near-zero temperature coefficient of resonant frequency (τf ≈ 0 ppm/°C) for signal stability. acs.org
ZrTiO₄ ceramics exhibit a high dielectric constant of approximately 40–42 and a good quality factor (Qf) between 28,000 and 31,000 GHz. tandfonline.com However, pure ZrTiO₄ has a relatively high positive temperature coefficient of τf ≈ +58 ppm/°C, which can cause frequency instability with temperature changes. tandfonline.com To address this, research has focused on chemical modifications. For instance, partially substituting zirconium (Zr⁴⁺) with tin (Sn⁴⁺) to form zirconium tin titanate (e.g., Zr₀.₈Sn₀.₂TiO₄) has successfully tuned the τf to near-zero values while maintaining a high dielectric constant (37–40) and improving the quality factor to over 50,000 GHz. tandfonline.com Varying the tin content allows for precise control over τf, which is advantageous as a slightly non-zero value is often needed to compensate for thermal variations in the entire resonator assembly. rsc.orgdocumentsdelivered.com
| Material Composition | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temp. Coefficient (τf) (ppm/°C) | Reference |
|---|---|---|---|---|
| ZrTiO₄ | 40 - 42 | 28,000 - 31,000 | +58 | tandfonline.com |
| Zr₀.₈Sn₀.₂TiO₄ (ZST) | 37 - 40 | 53,000 - 61,000 | ≈ 0 | tandfonline.com |
| ZST with V₂O₅ additive | 37 | Not specified (tanδ = 1.35×10⁻⁴) | -2.1 | tandfonline.com |
| ZST with glass additives | 30 | 30,000 | -4 | tandfonline.com |
Resistive Random-Access Memory (ReRAM) is a non-volatile memory technology that operates by changing the resistance of a dielectric material sandwiched between two electrodes. semanticscholar.org This resistance switching is the basis for storing binary data (high resistance state for '0', low resistance state for '1'). Transition metal oxides, including those containing titanium and zirconium, are promising candidates for ReRAM due to their tunable electronic properties. mdpi.comresearchgate.net
The switching mechanism in oxide-based ReRAM often involves the formation and rupture of conductive filaments within the dielectric layer. semanticscholar.orgmdpi.com These filaments are typically composed of oxygen vacancies—defects where oxygen atoms are missing from the oxide lattice. semanticscholar.org When a voltage is applied, these vacancies can drift and align to form a conductive path, switching the device to a low-resistance state (LRS). semanticscholar.org Reversing the voltage can rupture this filament, returning the device to a high-resistance state (HRS). researchgate.net
In studies of related perovskite materials like Strontium Zirconium Titanate (SrZrTiO₃), bipolar resistive switching behavior has been clearly demonstrated. researchgate.netresearchgate.net Devices based on these materials have shown significant improvements in ON/OFF ratios (the ratio of current in the HRS to the LRS), reaching values from 10³ to over 10⁷. researchgate.netresearchgate.net The ability to engineer the dielectric layer, for instance by embedding metallic layers, can further enhance these memory properties. researchgate.netresearchgate.net The fundamental principles of creating and controlling oxygen vacancy filaments in titanate and zirconate systems are directly applicable to the potential use of this compound in ReRAM devices. semanticscholar.orgmdpi.com
Catalysis and Photocatalysis
This compound serves as a robust and versatile platform in catalysis, acting as both a stable support for other catalysts and as an active photocatalyst for environmental remediation.
The effectiveness of a heterogeneous catalyst often depends on its support material, which provides a high surface area for dispersing the active catalytic component and enhances thermal and chemical stability. berkeley.edu Titanium dioxide-zirconium dioxide mixed oxides are frequently employed as catalyst supports due to their favorable acid-base properties, high thermal stability, and the strong interaction between the two oxides. researchgate.nettandfonline.comrsc.org
The combination of ZrO₂ and TiO₂ can form the stable compound zirconium titanate (ZrTiO₄), which provides excellent structural properties. rsc.org Using ZrTiO₂ as a support can improve the dispersion of active metals (like Vanadia or Platinum), preventing them from sintering or agglomerating at high reaction temperatures. rsc.orgnih.gov This enhanced dispersion maintains a high number of active sites, leading to sustained catalytic activity. For example, incorporating zirconia into titania supports has been shown to improve the catalytic properties for the oxidation of chlorobenzene (B131634) by stabilizing the active V₂O₅ phase and enhancing surface acidity. rsc.org Furthermore, zirconia-based supports are known for their high morphological and structural stability, resisting degradation even under harsh reaction conditions. acs.orgsemanticscholar.orgutwente.nl The use of TiO₂ as a support for ceria-zirconia mixed oxides has also been shown to enhance thermal stability up to 1273 K. acs.org
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and light to degrade organic pollutants in water and air. youtube.com When a semiconductor like this compound absorbs photons with energy greater than its band gap, it generates electron-hole pairs. youtube.com These charge carriers migrate to the catalyst's surface, where they initiate redox reactions. The holes (h⁺) can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These radicals are powerful oxidizing agents that can break down complex organic molecules, such as dyes and herbicides, into simpler, less harmful substances like CO₂ and H₂O. youtube.commdpi.com
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|---|
| Zr doped TiO₂ (20:80 ratio) | Paraquat (B189505) | UV | 79.63% | Significant enhancement over pure TiO₂ (22.31%). Increased surface area from 8.43 to 46.35 m²/g. | scientific.netresearchgate.net |
| TiO₂/ZrO₂ | Rhodamine B (RhB) | Visible Light | Enhanced degradation (rate constant of 0.013 min⁻¹) compared to pure TiO₂ (0.0036 min⁻¹). | Increased photon adsorption in the visible region. | researchgate.net |
| ZrO₂-doped TiO₂ (1% wt) | Rhodamine B (RhB) | Not Specified | 93.1% | Higher activity than pure TiO₂ and commercial P25 due to structural defects from Zr⁴⁺ doping. | udg.mx |
| ZrO₂-doped TiO₂ (1% wt) | Methylene Orange (MO) | Not Specified | 90.2% | Demonstrates broad applicability for different dyes. | udg.mx |
| N/Zr co-doped TiO₂ | p-Nitrophenol (PNP) | UV/Visible | Up to 90% | Zr⁴⁺ sites trap electrons efficiently, facilitating charge carrier transport. | mdpi.com |
Investigation of Charge Transfer Pathways and Oxygen Vacancy Defects in Photocatalysis
The introduction of zirconium into the titanium dioxide lattice can influence these charge transfer pathways. Modifying TiO₂ with other materials or creating defects can enhance the separation of charge carriers and improve photocatalytic activity. rsc.orgrsc.org
Oxygen vacancies, which are intrinsic point defects in the metal oxide's crystal lattice, play a crucial and complex role in the photocatalytic process. rsc.orgnih.gov These vacancies can act as both beneficial and detrimental sites. researchgate.net
As Charge Trapping Sites: Oxygen vacancies can create defect states within the bandgap of the material. These states can act as trapping sites for photogenerated electrons, which can promote the separation of electrons and holes, thereby inhibiting their recombination and enhancing photocatalytic efficiency. nih.gov
As Recombination Centers: Conversely, if the trapped charges are not efficiently transferred to reactants at the surface, these vacancy sites can become recombination centers, which is detrimental to photocatalysis. nih.gov
Altering Electronic Structure: The presence of oxygen vacancies can engineer the band gap of the material, potentially enabling the absorption of visible light, which is a significant advantage as TiO₂ itself primarily absorbs in the UV region. researchgate.netresearchgate.net
Active Sites for Adsorption: Oxygen vacancies can also serve as active sites for the adsorption and activation of reactant molecules, such as H₂O and O₂, which is a critical step in the photocatalytic degradation of pollutants. nih.govrsc.org
Research has shown that an appropriate amount of oxygen vacancies can significantly enhance photocatalytic activity. For instance, in the removal of nitric oxide (NO), oxygen vacancies facilitate the aggregation of electrons, which then react with other species to improve the degradation rate. researchgate.netrsc.org The concentration and location (surface vs. bulk) of these vacancies are critical factors that researchers aim to control to optimize the photocatalyst's performance. researchgate.netunimi.it
Electrochemical Energy Conversion and Storage Systems
Solid Oxide Fuel Cells (SOFCs) Electrolytes and Cathode Materials
Zirconium-based oxides are fundamental materials in the construction of high-temperature Solid Oxide Fuel Cells (SOFCs). electrochem.org SOFCs are highly efficient and fuel-flexible energy conversion devices that operate at elevated temperatures, typically between 600°C and 1000°C. youtube.comunicorntungsten.com
As an Electrolyte: The most critical role of zirconium oxide in SOFCs is as the solid electrolyte. Yttria-stabilized zirconia (YSZ) is the most widely used electrolyte material due to its high ionic conductivity for oxygen ions at typical SOFC operating temperatures. electrochem.orgyoutube.comunicorntungsten.comnih.gov It possesses excellent thermal stability and mechanical strength. nih.govnasa.gov The electrolyte's function is to transport oxygen ions (O²⁻) from the cathode to the anode while preventing the direct passage of electrons. unicorntungsten.com However, the high operating temperature required for sufficient ionic conductivity in YSZ presents challenges related to material durability and cost. nih.govresearchgate.net Consequently, research focuses on developing electrolytes that can operate efficiently at intermediate temperatures (IT-SOFCs). researchgate.net
As a Cathode Material: While primarily used as an electrolyte, zirconium-containing compounds are also investigated for use in cathodes. The cathode is where the reduction of oxygen takes place. youtube.com Materials like Lanthanum Strontium Manganite (LSM) are often used for cathodes due to their compatibility with YSZ electrolytes. youtube.com Doping cathode materials with elements like zirconium is a strategy explored to enhance catalytic activity and stability. For example, doping the double perovskite cathode material NdBaCo₂O₅₊δ with zirconium has been shown to improve oxygen kinetics, leading to better performance for oxygen reduction. researchgate.net
Supercapacitor Electrode Materials
Titanium dioxide has been considered as a potential electrode material for supercapacitors because it is abundant, low-cost, and environmentally friendly. nih.gov Supercapacitors store energy through either electrostatic double-layer capacitance or pseudocapacitance (fast faradaic reactions). google.com While metal oxides generally offer higher specific capacitance than carbon materials, TiO₂ has limitations due to its low electrical conductivity. nih.govmdpi.com
To overcome this, research has focused on creating composite materials. In-situ carbon-coated titanium dioxide (ICS-TiO₂), for example, demonstrates enhanced supercapacitor performance. nih.govrsc.org The carbon coating improves the surface area and electrical conductivity of the electrode. rsc.org Conductive titanium oxides, such as sub-stoichiometric or reduced titanium dioxide, exhibit significantly higher specific capacitance. google.comgoogle.com These materials can have a specific capacitance ranging from 20 F/g to over 1700 F/g, depending on the material's structure and processing. google.comgoogle.com
| Electrode Material | Electrolyte | Specific Capacitance (at 1 A/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Ref. |
| Conductive Titanium Oxide | Aqueous | 20 - 1740 F/g | 110 | 98 | google.com |
| ZnO@Mo-C | Aqueous | 900 F/g | - | - | mdpi.com |
| ZnO/NiO nanosheets | Aqueous | 1248 F/g (at 8 mA/cm²) | - | - | mdpi.com |
This table presents a selection of data for different metal oxide-based supercapacitor electrodes to provide context for the performance of titanium oxide-based materials.
Corrosion Resistance and Passive Film Formation in Electrochemical Environments
Titanium and its alloys are known for their excellent corrosion resistance, which is attributed to the spontaneous formation of a stable, passive oxide layer, primarily TiO₂. mdpi.com The addition of zirconium to titanium alloys further enhances this property. mdpi.comdntb.gov.ua
When a Ti-Zr alloy is exposed to a corrosive or electrochemical environment, it forms a mixed passive film composed of both titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). mdpi.com This mixed-oxide layer is more compact, stable, and protective than the TiO₂ layer on pure titanium. mdpi.comscispace.com Zirconium's ability to form a stable oxide layer, even in solutions lacking oxidizing agents, contributes significantly to this enhanced protection. fs-precision.com
| Material | Corrosion Potential (Ecorr) | Passive Current Density (ip) | Key Finding | Ref. |
| Ti-6Al-4V | Less Electropositive | Higher | Standard corrosion resistance. | scispace.com |
| Ti-6Al-4V-1Zr | More Electropositive | Lower | Improved corrosion resistance due to the formation of a more stable passive film containing ZrO₂. | scispace.com |
| Pure Ti | - | - | Good passivation, but susceptible to pitting under certain conditions. | mdpi.com |
| 85%Ti-15%Zr | - | - | Increased corrosion resistance and prevention of pitting corrosion due to a mixed TiO₂-ZrO₂ passive layer. | mdpi.com |
Field-Assisted Sintering (FAST) Methodologies
Field-Assisted Sintering (FAST), also known as Spark Plasma Sintering (SPS), is an advanced powder metallurgy technique used to consolidate a wide range of materials, including ceramics and metallic alloys. sinter-mat.comsheffield.ac.ukmatec-conferences.org The process involves simultaneously applying uniaxial pressure and a pulsed direct electric current to a powder sample held within a die (typically graphite). sinter-mat.comresearchgate.net The electric current generates rapid Joule heating directly within the sample and/or die, leading to extremely high heating rates and significantly shorter processing times compared to conventional sintering methods like hot pressing. sheffield.ac.ukmatec-conferences.orgresearchgate.net
The primary benefits of the FAST methodology include:
Speed and Efficiency: Short sintering times and low energy consumption. calnanocorp.com
Lower Sintering Temperatures: Materials can be consolidated at lower temperatures, which helps in preserving fine-grained or nanoscale microstructures. sheffield.ac.ukmatec-conferences.org
Improved Material Properties: The rapid processing can produce materials with higher density, increased strength, and greater hardness compared to those made by traditional methods. matec-conferences.orgresearchgate.netcalnanocorp.com
FAST is increasingly used to process titanium alloys and composites from powders, offering a cost-effective route to produce near-net-shape components with refined microstructures and excellent mechanical properties. matec-conferences.org
Chemical and Humidity Sensing Elements
This compound and related metal oxides are utilized in the fabrication of chemical and humidity sensors. jetir.orgmdpi.com These sensors typically operate based on changes in their electrical properties (like resistance or capacitance) upon exposure to the target analyte. mdpi.com
For resistive-type humidity sensors, the principle of operation involves the adsorption of water molecules onto the surface of the metal oxide. nih.gov Titanium dioxide is a suitable material for this application due to its high surface area (in nanostructured forms), hydrophilic nature, and responsive conductivity. nih.govresearchgate.net At low humidity, a few water molecules are adsorbed, leading to low surface conductivity (high resistance). As relative humidity (RH) increases, more water molecules are adsorbed, forming continuous water layers that facilitate the transport of protons (H⁺), thereby significantly increasing conductivity (decreasing resistance). nih.gov
The performance of these sensors can be enhanced by doping or creating mixed-oxide composites. For example, doping TiO₂ with europium (Eu) can increase the number of oxygen vacancies, which enhances the adsorption capacity for water molecules and improves sensor response. mdpi.com Similarly, tin-titanium mixed oxides have shown reduced cross-sensitivity to humidity compared to pure tin oxide, making them more reliable for gas sensing applications where humidity is an interfering factor. mdpi.com Key performance metrics for these sensors include sensitivity, response/recovery time, and stability. jetir.orgmdpi.com
| Sensor Material | Key Feature | Response/Recovery Time | Ref. |
| Zinc Oxide:Stannic Oxide (1:4) | Good sensitivity and linearity for humidity sensing. | 10 sec response / 13 sec recovery | jetir.org |
| Eu-doped TiO₂ | Increased impedance change and enhanced adsorption capacity due to oxygen vacancies. | - | mdpi.com |
| (SnTiNb)ₓO₂ | Reduced sensitivity to humidity interference compared to pure SnO₂. | - | mdpi.com |
Humidity Sensor Response and Sensing Mechanisms
Zirconium titanate has been investigated for its potential in humidity sensing applications. Porous ceramic bodies of ZrTiO4 are particularly suitable for this purpose, as their electrical properties change in response to varying humidity levels. The sensing mechanism is primarily based on the adsorption of water molecules onto the ceramic's surface and within its porous structure.
At low humidity levels, water molecules are chemisorbed onto the surface of the zirconium titanate, forming hydroxyl groups. This initial layer of adsorbed water has limited mobility, and charge transport is generally low. As the relative humidity (RH) increases, subsequent layers of water molecules are physisorbed on top of the chemisorbed layer. In these physically adsorbed layers, water molecules are more mobile.
A key aspect of the sensing mechanism at higher humidity levels is the Grotthuss chain reaction, where protons can hop between adjacent water molecules, leading to a significant increase in ionic conductivity. researchgate.net This change in conductivity (or impedance) is the primary electrical signal that is measured and correlated to the ambient humidity. The porosity of the ZrTiO4 ceramic plays a crucial role, as it influences the surface area available for water adsorption and the potential for capillary condensation at high RH, further enhancing the conductivity. researchgate.net
Research into (Zr4+/Sb5+)-codoped TiO2 ceramics, a related system, has shown that point defects can act as active centers for water absorption, significantly enhancing humidity sensing properties. sciopen.com For instance, ceramics with a specific composition exhibited a high sensitivity of approximately 237 pF/%RH, a low hysteresis error of about 1.6%, and fast response/recovery times of around 12 s/16 s. sciopen.com
Interactive Data Table: Humidity Sensing Performance of a Modified Titanium Oxide Ceramic
| Parameter | Value |
| Sensitivity | ~237 pF/%RH |
| Hysteresis Error | ~1.6% |
| Response Time | ~12 s |
| Recovery Time | ~16 s |
Note: Data is for (Zr4+/Sb5+)-codoped TiO2 ceramics, which provides insights into the potential of zirconia and titania-based systems for humidity sensing. sciopen.com
Gas Sensing Performance
The semiconducting properties of this compound make it a candidate for gas sensing applications. At elevated temperatures, the electrical conductivity of ZrTiO4 is influenced by the composition of the surrounding atmosphere. This is because gas molecules can interact with the surface of the material, leading to charge transfer and a change in the concentration of charge carriers (electrons or holes).
The sensing mechanism for oxidizing gases (like NO2) and reducing gases (like CO, H2) differs. For an n-type semiconductor, the adsorption of an oxidizing gas will extract electrons from the conduction band, leading to an increase in resistance. Conversely, the adsorption of a reducing gas will inject electrons into the conduction band, causing a decrease in resistance. The operating temperature is a critical parameter, as it affects the kinetics of the gas-surface interaction and the baseline conductivity of the sensor. mdpi.com
Research on magnesium zirconate titanate (MZT) thin films, a related composite material, has demonstrated promising results for NO2 detection. These sensors have shown the ability to detect NO2 concentrations as low as 250 ppb at an operating temperature of 150 °C. nih.gov The addition of zirconium to the titanate structure can create structural defects that suppress the recombination of electrons and holes, making more charge carriers available to interact with gas molecules and thereby enhancing the sensing properties. nih.gov MZT-based sensors have also exhibited high repeatability and selectivity for NO2 over other gases like CO, CO2, C2H5OH, HCHO, and NH3. nih.gov
Interactive Data Table: Gas Sensing Performance of a Magnesium Zirconate Titanate Thin Film Sensor for NO2
| Operating Temperature | Target Gas | Detection Limit | Response to 2.5 ppm NO2 |
| 150 °C | NO2 | 250 ppb | 23% |
Note: This data is for a magnesium zirconate titanate (MZT) thin film, illustrating the potential of zirconium and titanium oxide composites in gas sensing. nih.gov
Structural Ceramics and Coatings for Extreme Environments
The inherent stability and robustness of this compound make it a valuable material for applications in environments characterized by extreme temperatures, corrosive substances, and high mechanical stress.
Thermal Shock Resistance Applications
Zirconium titanate is a material with significant potential for applications requiring high thermal shock resistance. researchgate.net This property is largely attributed to its crystallographic anisotropy in thermal expansion. researchgate.net When a polycrystalline ZrTiO4 ceramic is subjected to a rapid temperature change, the anisotropic expansion or contraction of individual grains creates internal microstresses. If these stresses are significant enough, they can lead to the formation of microcracks. While typically viewed as a failure mechanism, controlled microcracking can actually enhance thermal shock resistance by dissipating the energy of the thermal stress and preventing catastrophic failure.
The thermomechanical behavior of ZrTiO4 has been a subject of research to harness this property. Studies on fully dense, single-phase zirconium titanate have reported an apparent Young's modulus of approximately 130 GPa and a Vickers hardness of about 8 GPa. researchgate.net The thermal expansion of ZrTiO4 is also a key factor, with an average value that can be influenced by the degree of microcracking. researchgate.net The combination of these properties makes it a candidate for use in components that experience rapid and severe temperature fluctuations.
High-Temperature Stability and Wear Resistance in Advanced Ceramics
Zirconium titanate is known for its high-temperature stability, which is a prerequisite for its use in advanced ceramics for extreme environments. taylorceramicengineering.com It maintains its structural integrity and mechanical properties at elevated temperatures, making it suitable for applications such as refractory components.
The wear resistance of zirconium titanate is another important characteristic. The hardness of the material contributes to its ability to resist abrasive wear. Research has shown that the mechanical properties of ZrTiO4 can be influenced by the synthesis and sintering methods employed. For instance, zirconium titanate synthesized via a sol-gel method and sintered using microwaves at 1200°C for 15 minutes achieved a high density (99.7%) and a fine grain size of 1 µm. core.ac.uk These microstructural features are generally associated with improved mechanical performance, including wear resistance.
Interactive Data Table: Mechanical Properties of Zirconium Titanate Synthesized via Sol-Gel and Sintered by Microwave
| Property | Value |
| Sintering Method | Microwave |
| Sintering Temperature | 1200 °C |
| Dwell Time | 15 min |
| Achieved Density | 99.7% |
| Grain Size | 1 µm |
Source: Data synthesized from research on the mechanical properties of zirconium titanate. core.ac.uk
Development of Corrosion-Resistant and Thermal Barrier Coatings
Zirconium titanate's high resistance to corrosive environments and its thermal properties make it a candidate for protective coatings. researchgate.net As a thermal barrier coating (TBC), a layer of ZrTiO4 can be applied to a metallic substrate to provide thermal insulation, protecting the underlying metal from high temperatures. researchgate.net This allows for higher operating temperatures in systems like gas turbines, leading to improved efficiency. The low thermal conductivity of zirconia-based materials is a key attribute for TBCs. psu.edu
In addition to thermal protection, these coatings can also offer corrosion resistance. Zirconia-based ceramics are generally inert to many chemical agents. taylorceramicengineering.compreprints.org In industrial environments where components may be exposed to corrosive gases or molten salts, a dense and adherent coating of zirconium titanate can act as a physical barrier, preventing the degradation of the substrate. The development of such coatings is an active area of research, with a focus on optimizing coating adhesion, density, and long-term stability under operational conditions.
Mechanical Reinforcement and Tribological Properties in Composites
Zirconium titanate can be incorporated into composite materials to enhance their mechanical and tribological properties. As a reinforcing phase in metal matrix composites (MMCs) or ceramic matrix composites (CMCs), ZrTiO4 particles can impede the propagation of cracks, thereby increasing the toughness and strength of the composite. The high hardness of zirconium titanate also contributes to the wear resistance of the composite material.
The tribological properties, which include friction and wear behavior, of composites containing zirconium- and titanium-based oxides have been studied. In polymer matrix composites, for example, the addition of oxide nanoparticles can significantly alter the surface properties and reduce the coefficient of friction. orientjchem.org In the context of MMCs, such as those with an aluminum matrix, zirconia reinforcement has been shown to improve tribological performance. researchgate.net The presence of hard ceramic particles like ZrTiO4 in a softer metal matrix can lead to a reduction in the wear rate by protecting the matrix from direct contact with the abrasive counterface.
Biomaterial Science and Tissue Interface Research
This compound and its related composites are at the forefront of biomaterial science, offering a unique combination of mechanical strength, chemical stability, and biocompatibility. zirconiumworld.comnih.gov These properties make them highly suitable for applications where a seamless and durable interface with biological tissue is critical. Research in this area focuses on leveraging these characteristics to develop advanced medical devices that not only replace damaged tissue but also actively promote healing and integration.
Material Design for Dental and Orthopedic Implants
The design of materials for dental and orthopedic implants centers on achieving a combination of high mechanical strength, wear resistance, and excellent biocompatibility. zirconiumworld.com Zirconium-based materials, including zirconia (ZrO2) and titanium-zirconium (Ti-Zr) alloys, are increasingly utilized due to their superior properties compared to traditional materials. nih.govadvancedsciencenews.com
In implantology, the goal is to create a device that can withstand significant biomechanical loads while promoting osseointegration—the direct structural and functional connection between living bone and the implant surface. zirconiumworld.comnih.gov Zirconium titanium alloys are noted for their high strength and fracture toughness, which minimizes the risk of implant failure under the repetitive stress of daily movements. zirconiumworld.com Research has shown that Ti-Zr alloys possess a lower elastic modulus than other alloys, which is closer to that of natural bone. This can reduce stress shielding, a phenomenon where the implant carries too much of the load, leading to bone density loss around the site. nih.govfrontiersin.org
Furthermore, the surface of these implants can be modified to enhance biological response. Techniques such as sandblasting, acid etching, or applying bioactive coatings can create a micro-textured surface that encourages bone cells to attach and grow, accelerating the healing process. nih.govscientific.net
Development of Scaffold Materials for Tissue Engineering Applications
In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cellular growth and tissue regeneration. nih.gov Zirconia-based composite scaffolds have gained significant attention for bone tissue engineering due to their exceptional mechanical strength, biocompatibility, and chemical stability. nih.govbohrium.com
The ideal scaffold must be porous to allow for cell infiltration, nutrient transport, and vascularization. mdpi.com However, high porosity often compromises mechanical strength. mdpi.com Zirconia-based materials offer a solution, as they can be fabricated into highly porous structures (~85%) that still maintain a compressive strength of 5–10 MPa, suitable for supporting bone repair. mdpi.com
Research has focused on creating composite scaffolds to enhance bioactivity. bohrium.com Since zirconia itself is relatively bio-inert, it is often combined with bioactive materials like hydroxyapatite (B223615) (HA) or bioactive glass. bohrium.commdpi.com These composite scaffolds merge the mechanical robustness of zirconia with the osteoconductive properties of the bioactive components, leading to improved bone ingrowth and tissue regeneration. mdpi.comnih.gov Additive manufacturing techniques, such as 3D printing, are now being used to create scaffolds with precisely controlled, interconnected pore networks, further optimizing them for clinical applications. nih.gov
Drug Delivery Vehicle Design Principles (Material Aspects)
The inherent properties of this compound also make it a promising candidate for designing advanced drug delivery systems. The key material aspects for such applications are a high surface area for drug loading, controlled porosity for sustained release, and chemical stability to ensure the integrity of the vehicle and the drug. nih.govmdpi.com
Research has demonstrated the synthesis of mesoporous titanium zirconium (TiZr) oxide nanospheres specifically for drug delivery. nih.govresearchgate.net These nanospheres can be engineered with a high surface area and uniform pore diameters, which are ideal for loading therapeutic agents. nih.gov The sol-gel and solvothermal synthesis methods allow for precise control over the Ti-to-Zr ratio, which influences the material's surface properties and loading capacity. nih.gov
A crucial design principle is ensuring the material is stable in a physiological environment. Studies have shown that mesoporous TiZr oxide nanospheres exhibit hydrolytic stability, retaining their structure after extended periods in phosphate-buffered saline (PBS), which mimics bodily fluids. nih.govresearchgate.net This stability ensures a predictable and sustained release of the loaded drug over time. nih.gov The high loading capacity, recorded up to 719 mg per gram of material, highlights the efficiency of these nanospheres as drug carriers. nih.gov
Future Directions and Emerging Research Avenues for Zirconium Titanium Oxide
The field of materials science continues to explore the vast potential of zirconium titanium oxide (ZrTiO4), with current research focusing on refining its synthesis, enhancing its intrinsic properties, and expanding its application scope. Emerging research avenues are geared towards developing more sophisticated, efficient, and sustainable ways to produce and utilize this versatile ceramic material.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for zirconium titanium oxide (Zr-Ti-O) composites, and how does H₂O₂ influence purity?
- Methodological Answer : Zr-Ti-O composites are synthesized via co-precipitation or sol-gel methods. Evidence shows that adding H₂O₂ during zirconium oxide synthesis enhances purity by reducing impurities (e.g., hafnium) through selective redox reactions. XRF analysis confirms that ZrO₂ produced with H₂O₂ achieves 99.95% purity compared to lower purity in its absence . For titanium incorporation, stoichiometric control during precursor mixing (e.g., zirconyl nitrate and titanium isopropoxide) is critical.
Q. What standardized analytical methods quantify titanium content in zirconium oxide matrices?
- Methodological Answer : The diantipyrylmethane (DAM) spectrophotometric method (YS/T 568.6-2008) is widely used. It involves dissolving the oxide in HF-HNO₃, complexing titanium with DAM in acidic media, and measuring absorbance at 390 nm. This method detects titanium concentrations from 0.005% to 2.5% with high precision .
Q. How do zirconium titanium oxides interact with dopants like aluminum or yttrium in solid electrolytes?
- Methodological Answer : Dopants stabilize cubic/tetragonal phases in Zr-Ti-O systems. For example, Al-doped Li₆.₂₄La₃Zr₂Al₀.₂₄O₁₁.₉₈ (LLZO) is synthesized via solid-state reaction at 900–1100°C. XRD and impedance spectroscopy confirm enhanced ionic conductivity (>10⁻⁴ S/cm) due to reduced grain boundary resistance .
Advanced Research Questions
Q. How can experimental design address contradictory data on Zr-Ti-O oxidation kinetics under varying temperatures and pressures?
- Methodological Answer : Contradictions arise from differences in sample preparation (e.g., surface roughness) and testing conditions. A factorial design (e.g., varying temperature: 500–1200°C, pressure: 10⁻³–10⁻¹ bar, and oxide additives) isolates critical factors. For instance, TiO₂ anatase (1 µm) reduces oxidation rates in ZrO₂ composites by 30% compared to rutile (325-mesh) due to finer particle distribution .
Q. What solvent extraction techniques optimize zirconium-titanium separation from mixed oxide precursors?
- Methodological Answer : Organophosphorus extractants like D2EHPA (di-2-ethylhexyl phosphoric acid) selectively separate Zr(IV) from Ti(IV) in HCl media. At pH 1.5, Zr extraction efficiency exceeds 95%, while Ti remains in the aqueous phase. Stripping with oxalic acid recovers Zr with >99% purity, critical for nuclear-grade applications .
Q. How do interfacial properties of Zr-Ti-O composites affect wettability in electrochemical devices?
- Methodological Answer : Wettability in bipolar plates is studied via sessile drop tests. Adding 1-µm ZrO₂ to carbon composites reduces contact angle by 40% compared to 325-mesh particles, enhancing electrolyte penetration. SEM-EDS confirms homogeneous oxide dispersion, which correlates with improved electrochemical stability in fuel cells .
Q. What mechanistic insights explain phase instability in Zr-Ti-O systems during thermal cycling?
- Methodological Answer : In situ XRD and Raman spectroscopy reveal that TiO₂ incorporation lowers the tetragonal-to-monoclinic transition temperature in ZrO₂ by 150°C. This is attributed to lattice strain from Ti⁴+ substitution (ionic radius: 0.605 Å vs. Zr⁴+: 0.72 Å). Thermal cycling (25–800°C) induces microcracking, quantified via fracture toughness tests (KIC ~4 MPa·m¹/²) .
Methodological Best Practices
- Synthesis : Use H₂O₂ to minimize impurities; optimize calcination temperatures to balance phase purity and particle size.
- Characterization : Combine DAM spectrophotometry (Ti quantification) with XPS/TGA (surface composition/thermal stability).
- Data Reconciliation : Apply multivariate regression to resolve contradictions in oxidation studies, accounting for sample history and environmental controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
